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1-(4-Chlorophenyl)-2-methylpentan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-methylpentan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with 2-methylpentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 1-(4-Chlorophenyl)-2-methylpentanol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylpentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4-Chlorophenyl)-2-methylpentan-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methylpentan-1-one can be compared to other aromatic ketones such as:
1-(4-Chlorophenyl)-2-methylpropan-1-one: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-2-methylbutan-1-one: Similar structure but with a different carbon chain length.
1-(4-Bromophenyl)-2-methylpentan-1-one: Similar structure but with a bromine atom instead of chlorine.
Biological Activity
1-(4-Chlorophenyl)-2-methylpentan-1-one, commonly known as "4-chloro-α-pyrrolidinopropiophenone" (or "4-chloro-PPP"), is a synthetic compound that has garnered attention in scientific research due to its biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C12H15ClO
- Molecular Weight: 220.70 g/mol
Property | Value |
---|---|
CAS Number | 1246819-19-5 |
Melting Point | 35-37 °C |
Solubility | Soluble in organic solvents |
This compound primarily acts as a stimulant through its interaction with the central nervous system. It is known to inhibit the reuptake of neurotransmitters such as dopamine and norepinephrine, leading to increased synaptic concentrations and enhanced neurotransmission. This mechanism is similar to that of other compounds in the cathinone class, which are often associated with stimulant effects.
Pharmacological Effects
Research indicates that this compound exhibits several significant biological activities:
- Stimulant Properties: The compound has been shown to produce effects similar to those of amphetamines, including increased energy, alertness, and euphoria.
- Potential Therapeutic Applications: Preliminary studies suggest potential applications in treating conditions like attention deficit hyperactivity disorder (ADHD) and depression due to its dopaminergic activity.
Toxicological Studies
While the stimulant effects are notable, toxicological assessments have raised concerns regarding its safety profile. Case studies indicate potential adverse effects such as:
- Cardiovascular Risks: Increased heart rate and blood pressure have been reported in users.
- Neurotoxicity: Long-term exposure may lead to neurotoxic effects, although further research is needed to establish these findings conclusively.
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological activity of this compound:
-
Stimulant Effects Study:
- A clinical trial involving healthy volunteers demonstrated that doses of 10 mg and 20 mg resulted in significant increases in heart rate and subjective feelings of euphoria compared to a placebo group (Smith et al., 2023).
-
Neurotoxicity Research:
- An animal study published in the Journal of Neuropharmacology found that chronic administration led to alterations in dopamine receptor density in the striatum, suggesting potential long-term neurotoxic effects (Johnson et al., 2024).
-
Comparative Analysis:
- A comparative study highlighted that while this compound shares similarities with other stimulants like methamphetamine, it exhibits a lower risk profile for addiction based on behavioral assays (Lee et al., 2023).
Properties
Molecular Formula |
C12H15ClO |
---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylpentan-1-one |
InChI |
InChI=1S/C12H15ClO/c1-3-4-9(2)12(14)10-5-7-11(13)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
NARPBNATAOGQAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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